molecular formula C16H19NO2 B11856375 N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine

N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine

Cat. No.: B11856375
M. Wt: 257.33 g/mol
InChI Key: GCDNFDBMHLZYCE-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine (CAS 436088-84-5) is a chemical compound with a molecular formula of C17H21NO2 and a molecular weight of 271.35 g/mol . This compound is offered with a high purity level of 95% or greater for research and development purposes . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. While this specific amine derivative's biological activity and mechanistic pathway are not detailed in the current literature, its structure combines a furan ring, a 4-methoxyphenyl group, and a but-3-enyl chain with a methylamine functionality. Furan-containing compounds are known to be important scaffolds in medicinal chemistry and are frequently explored for their diverse biological potential . Researchers are investigating similar structurally complex amines for their potential interactions with central nervous system targets . The presence of the methoxyphenyl group is a common feature in compounds with various pharmacological activities, suggesting this molecule may be of interest in the synthesis of more complex chemical entities or as a building block in drug discovery efforts .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine

InChI

InChI=1S/C16H19NO2/c1-4-6-15(17(2)16-7-5-12-19-16)13-8-10-14(18-3)11-9-13/h4-5,7-12,15H,1,6H2,2-3H3

InChI Key

GCDNFDBMHLZYCE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CO1)C(CC=C)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Condensation and Imine Formation

The foundational step in synthesizing aromatic amines involves condensation between ketones and amines. For example, 4-methoxyacetophenone reacts with (S)-(-)-α-methylbenzylamine in toluene under reflux with p-toluenesulfonic acid, forming an imine intermediate. This method, adapted for related structures, achieves high azeotropic water removal using a Dean-Stark trap, yielding syrupy imines (e.g., (S)-[1-(4-methoxyphenyl)-ethylidene]-(1-phenylethyl)amine).

Table 1: Representative Condensation Conditions

ReactantsCatalystSolventTemperature (°C)Yield (%)
4-Methoxyacetophenone + (S)-α-Methylbenzylaminep-TSAToluene110–115 (reflux)95

Reductive Amination and Hydrogenation

Reductive amination is critical for converting imines to amines. The patent describes hydrogenating imines (e.g., compound 16 ) using 10% Pd/C under H₂ at 35–40°C, yielding secondary amines with >98% purity after crystallization. For N-methylation , reductive conditions with formaldehyde or methyl iodide are typical, though specifics for the target compound require extrapolation.

Table 2: Catalytic Hydrogenation Parameters

SubstrateCatalystPressure (H₂)Temperature (°C)Time (hrs)Yield (%)
(S)-Imine intermediate10% Pd/C1 atm35–4010–1285

Functionalization of Allenamides and Furan Moieties

SubstrateReagentSolventTime (hrs)Yield (%)
Allenamide derivativeNIS + Cyclobutanecarboxylic acidDCM2472

Furan Ring Synthesis

Furan-2-amine synthesis often employs cyclization of γ-ketoaldehydes or Paal-Knorr reactions. While the sources lack direct examples, analogous methods involve dehydrating 1,4-diketones with sulfuric acid or employing enzyme-catalyzed resolutions. For instance, Lipase B resolves racemic amines but is limited to 78% optical purity, suggesting chiral auxiliaries (e.g., (S)-quinap) are preferable for stereocontrol.

Optimization of But-3-enyl Chain Introduction

SubstrateCatalystReagentYield (%)Optical Purity (%)
1-Methoxy-4-vinylbenzeneRh-(S)-quinapCatecholborane9098

Comparative Analysis of Synthetic Routes

Enzymatic vs. Chemical Resolution

While Lipase B offers mild resolution conditions, its 78% optical purity is inferior to chemical methods. The patent’s Pd/C-catalyzed hydrogenation achieves 98% purity, making it preferable for large-scale synthesis despite higher costs.

Cost and Scalability

The use of molecular sieves and Adam’s catalyst in early steps increases efficiency but requires rigorous drying. In contrast, NIS-mediated reactions are scalable but introduce iodine waste.

Chemical Reactions Analysis

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine is C14H17NC_{14}H_{17}N, and it has a molecular weight of approximately 215.3 g/mol. The compound features a furan ring, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

This compound is utilized in the development of new therapeutic agents. Its structural characteristics make it a valuable scaffold for synthesizing derivatives with enhanced pharmacological properties.

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways.

Biological Research

In biological research, this compound serves as a probe for studying protein interactions and cellular functions.

  • Proteomics : It is used in proteomic studies to investigate protein-ligand interactions, facilitating the understanding of disease mechanisms at the molecular level.

Chemical Synthesis

This compound acts as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using agents like potassium permanganate, leading to different functionalized products.
  • Reduction : Reduction reactions can be performed using lithium aluminum hydride to yield alcohol derivatives.

Case Study 1: Anticancer Research

In a study investigating the anticancer properties of this compound, researchers found that treatment with this compound led to significant apoptosis in HepG2 liver cancer cells. The study highlighted its ability to increase pro-apoptotic proteins while decreasing anti-apoptotic proteins, indicating a potential therapeutic pathway for liver cancer treatment.

Case Study 2: Proteomic Applications

Another study utilized this compound in proteomics to explore its binding affinity to specific proteins involved in cancer progression. The findings suggested that this compound could serve as a valuable tool for understanding protein dynamics in cancer cells.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan or Tetrahydrofuran Moieties

a) 2-(4-Methoxyphenyl)-N-methyltetrahydrofuran-3-amine (3b)
  • Structure : Features a tetrahydrofuran ring instead of a furan, with a 4-methoxyphenyl substituent at position 2 and an N-methylamine group at position 3.
  • The absence of a butenyl chain limits conjugation effects .
b) N-((E)-{1-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-2-propanamine
  • Structure : Incorporates a methoxyphenyl group within a complex indole-sulfanyl framework.
  • Key Differences : The indole core and sulfanyl group introduce steric bulk and redox-sensitive functionality, contrasting with the simpler furan system of the target compound. This structural complexity may enhance receptor binding selectivity in drug design .

Methoxyphenyl-Containing Amines and Amides

a) Astemizole (Antihistamine)
  • Structure : Contains a 4-methoxyphenethyl group linked to a benzimidazole-piperidine system.
  • Key Differences : The benzimidazole and piperidine moieties confer potent H1 receptor antagonism, absent in the furan-based target compound. The methoxyphenyl group in both compounds may contribute to lipophilicity and membrane permeability .
b) N-[2-([1,1′-Biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl]-2-chloroacetamide (6)
  • Structure : A chloroacetamide derivative with a trifluoromethoxy-biphenyl system.
  • Key Differences : The amide functional group and trifluoromethoxy substituent enhance polarity and metabolic resistance compared to the tertiary amine and methoxyphenyl groups in the target compound .

Anti-inflammatory Amides from Lycium yunnanense

a) Compound 10: N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide
  • Structure : An amide with a dihydroxyphenyl-hydroxyethyl chain and a 4-methoxyphenylpropenamide group.
  • Key Differences : The catechol (dihydroxyphenyl) moiety and amide linkage enable hydrogen bonding and anti-inflammatory activity (IC₅₀ < 17.21 µM), whereas the target compound’s amine group may limit such interactions .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups
N-[1-(4-Methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine C₁₆H₁₉NO₂ 265.33 Furan, tertiary amine, methoxyphenyl
2-(4-Methoxyphenyl)-N-methyltetrahydrofuran-3-amine (3b) C₁₂H₁₇NO 191.27 Tetrahydrofuran, tertiary amine
Astemizole C₂₈H₃₁FN₄O 458.58 Benzimidazole, piperidine, methoxyphenyl
Compound 10 (Anti-inflammatory amide) C₁₈H₁₉NO₅ 329.35 Amide, dihydroxyphenyl, methoxyphenyl
  • Lipophilicity : The target compound’s butenyl chain and methoxyphenyl group likely increase logP compared to tetrahydrofuran analogues .
  • Solubility : The absence of polar groups (e.g., hydroxyl in Compound 10) may reduce aqueous solubility relative to anti-inflammatory amides .

Biological Activity

N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine, also known as Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine, is a chemical compound with the molecular formula C16H19NO2C_{16}H_{19}NO_2. This compound has garnered attention in various fields of research, particularly in biological and medicinal chemistry due to its potential therapeutic applications.

The compound's properties are summarized in the following table:

Property Value
Molecular FormulaC16H19NO2C_{16}H_{19}NO_2
Molecular Weight257.33 g/mol
IUPAC NameThis compound
InChIInChI=1S/C16H19NO2/c1-4-6-15(17(2)16-7-5-12-19-16)13-8-10-14(18-3)11-9-13/h4-5,7-12,15H,1,6H2,2-3H3
InChI KeyGCDNFDBMHLZYCE-UHFFFAOYSA-N
Canonical SMILESCN(C1=CC=CO1)C(CC=C)C2=CC=C(C=C2)OC

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact mechanisms remain under investigation but may involve:

  • Enzyme Inhibition : Similar compounds have shown activity against key enzymes involved in cellular processes.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors could influence neurological pathways.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays:

Antifungal Activity

Research has indicated that derivatives of furan compounds exhibit antifungal properties. For instance, studies on related compounds demonstrated significant inhibition against dermatophytes by targeting fungal cell wall synthesis enzymes such as chitin synthase and (1,3)-β-D-glucan synthase . While specific data on this compound is limited, its structural similarities suggest potential antifungal activity.

Cytotoxicity and Antitumor Activity

In vitro studies assessing cytotoxic effects on cancer cell lines reveal that similar furan derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death . Further research is needed to determine the specific cytotoxic effects of this compound.

Case Studies

Several case studies highlight the compound's potential applications:

  • Proteomics Research : The compound has been utilized in proteomics for studying protein interactions and functions. Its unique structure allows for specific binding to target proteins, facilitating the understanding of complex biological systems.
  • Pharmacological Screening : A screening assay developed for Type III secretion systems demonstrated that compounds with similar structures could inhibit pathogenic bacterial secretion mechanisms . This suggests a possible role for this compound in antibacterial applications.

Q & A

Q. Advanced Pharmacological Assays

  • Enzyme inhibition assays (e.g., fluorescence-based screens for kinase activity).
  • Receptor binding studies using radiolabeled ligands (e.g., ³H-serotonin for 5-HT receptors).
  • Cytotoxicity profiling in neuronal cell lines (e.g., SH-SY5Y) to assess therapeutic windows .

How can stereochemical control be achieved during synthesis?

Stereoselective Synthesis
Chiral catalysts (e.g., BINAP-ligated palladium) or chiral auxiliaries can induce enantioselectivity in the butenyl chain formation. Resolution via diastereomeric salt crystallization (e.g., using tartaric acid derivatives) is effective for isolating pure enantiomers .

Notes

  • Methodological Focus : Answers emphasize experimental design, data validation, and advanced techniques over definitions or commercial aspects.
  • Structural Specificity : Full chemical names are used to maintain clarity and avoid ambiguity.

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